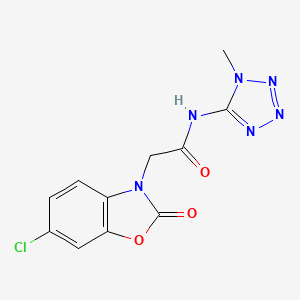
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an amino group, a chlorophenyl group, and three cyano groups attached to a butadiene backbone. Its molecular formula is C13H6ClN5, and it has a molecular weight of 271.68 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then reacted with an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. Catalysts and advanced purification techniques such as recrystallization or chromatography are commonly used to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.
科学的研究の応用
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound’s properties make it suitable for use in the production of specialty chemicals and materials.
作用機序
The mechanism by which (3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
類似化合物との比較
Similar Compounds
(3E)-4-Amino-4-[4-(2-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile: This compound shares a similar butadiene backbone and chlorophenyl group but differs in the presence of a piperazine ring.
2-Amino-4-(2-chlorophenyl)-3-cyanobut-2-enenitrile: Similar in structure but with variations in the positioning of the cyano groups.
Uniqueness
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile stands out due to its specific arrangement of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H7ClN4 |
|---|---|
分子量 |
254.67 g/mol |
IUPAC名 |
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C13H7ClN4/c14-12-4-2-1-3-9(12)5-10(6-15)13(18)11(7-16)8-17/h1-5H,18H2/b10-5+ |
InChIキー |
LUUOECFOUKIAKO-BJMVGYQFSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=C(C#N)C#N)N)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=C(C#N)C#N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-Butylthiophen-2-yl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B11050887.png)
![4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine](/img/structure/B11050894.png)
![1-Benzyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11050899.png)
![N-(1,3-benzodioxol-5-yl)-5-{2-[(pyridin-3-ylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B11050905.png)
![6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050907.png)


![1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11050912.png)
![3-amino-N-(4-methyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11050914.png)
![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11050931.png)
![N~2~-Benzyl-4-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11050946.png)

![3,4-dimethoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11050961.png)
